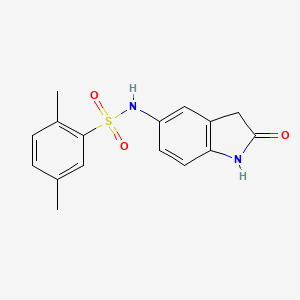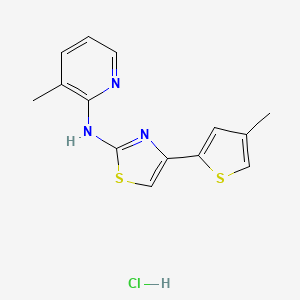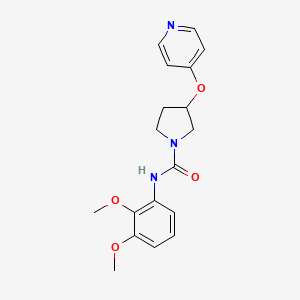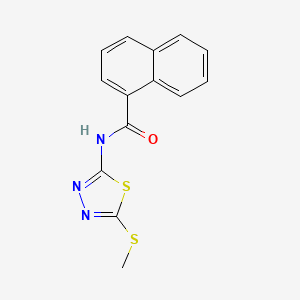
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Protein Kinases
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide and its derivatives have been found to inhibit various protein kinases. Isoquinolinesulfonamides, including similar compounds, are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, showing selective inhibition toward certain protein kinases. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases significantly, with certain derivatives exhibiting marked inhibition more toward cyclic nucleotide-dependent protein kinases than others. The inhibition mechanism involves a direct interaction with the enzyme's active center, indicating potential applications in elucidating protein kinase functions and developing new therapeutic agents (Hidaka et al., 1984).
Potential Clinical Applications
Further studies have focused on the clinical applications of these inhibitors. Isoquinolinesulfonamide derivatives have been explored for their potential in clinical therapy, particularly in Japan. Their mechanisms of action and application in developing new types of medicine highlight their significance in medical research and treatment, suggesting a promising area for future investigation and application in clinical settings (Hidaka et al., 2005).
Enantioselective Hydrogenations
Research on sulfonamides containing 8-aminoquinoline and their Ni(II) complexes has demonstrated their utility in catalysis, particularly in the enantioselective hydrogenation of quinoline derivatives. These findings suggest potential applications in asymmetric synthesis, offering a method to achieve high enantiomeric excess in the hydrogenation of specific organic compounds, which is crucial for the production of pharmaceuticals and fine chemicals with high stereochemical purity (Macías et al., 2002).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that certain sulfonate derivatives exhibit high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This suggests the potential of these compounds in developing new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Fadda et al., 2016).
Fluorescent pH Probes
Europium(III) complexes containing derivatives of sulfonamides have been developed as fluorescent pH probes. These complexes exhibit high sensitivity to pH changes in neutral aqueous solutions, providing a valuable tool for biological and chemical sensing applications. The ability to monitor pH changes accurately in various environments, including in vivo, highlights their potential utility in research and diagnostic applications (Zhang et al., 2011).
作用機序
Target of action
Sulfonamides primarily target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the growth and reproduction of bacteria.
Mode of action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid . This inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and reproduction.
Biochemical pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a cofactor for enzymes involved in the synthesis of nucleic acids and amino acids .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins in bacteria, inhibiting their growth and reproduction .
Action environment
The action of sulfonamides can be influenced by various factors, including the pH of the environment, the presence of other drugs, and the resistance mechanisms of bacteria .
将来の方向性
The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the biological activities of similar tetrahydroquinoline compounds, it could be a promising candidate for drug discovery .
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-13-5-8-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-17-6-3-4-7-18(17)15-21/h3-4,6-7,9-12,14-16,24H,5,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMBTTWSKTKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)
![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)


![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)

